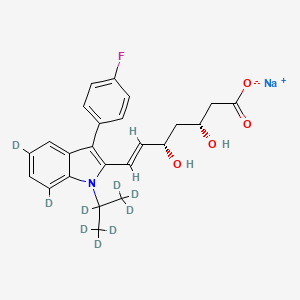

Fluvastatin-D8 (Major) Sodium Salt

Description

Fundamental Principles of Isotopic Labeling and Its Significance in Advanced Research

Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. Current time information in Bangalore, IN.veeprho.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. nih.govwindows.net This technique operates on the fundamental principle of chemical equivalence: the labeled molecule behaves almost identically to the unlabeled molecule in chemical reactions and biological systems because its electronic structure and reactivity are unchanged. nih.gov However, the difference in mass allows the labeled compound to be detected and quantified by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govconicet.gov.ar

The significance of isotopic labeling in advanced research is vast. It allows scientists to track the journey of molecules within a living organism, elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. Current time information in Bangalore, IN.nih.gov In fields like proteomics and metabolomics, stable isotope labeling is used for precise quantification of proteins and metabolites, offering deep insights into cellular function and disease states. symeres.comnih.gov This ability to trace molecular fate provides an unparalleled view into dynamic systems, making it a cornerstone of modern biomedical and chemical research. nih.govsigmaaldrich.com

Overview of Deuterium (B1214612) as a Stable Isotope in Pharmaceutical Science Research

Deuterium (²H or D), a stable isotope of hydrogen, holds a prominent place in pharmaceutical science research. chembk.comnih.gov As a heavier, non-radioactive version of hydrogen, it can be substituted for hydrogen atoms at specific positions within a drug molecule. google.com This substitution, known as deuteration, is a subtle structural modification that generally does not alter a drug's primary pharmacological action but can significantly impact its metabolic fate. researchgate.net

The key to deuterium's utility lies in the "kinetic isotope effect." nih.gov The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov Since many drug metabolism processes, often mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, the stronger C-D bond can slow down this metabolic breakdown. nih.govlcms.cz This can lead to an improved pharmacokinetic profile for a drug, potentially resulting in a longer half-life, reduced formation of toxic metabolites, and a more consistent therapeutic effect. researchgate.netmedchemexpress.com Beyond altering metabolism, deuterium-labeled compounds are frequently used as internal standards in bioanalytical studies to ensure the accuracy and precision of drug quantification in biological matrices like blood plasma. veeprho.comlcms.cz

Rationale for Investigating Fluvastatin-D8 (Major) Sodium Salt in Academic Contexts

Fluvastatin (B1673502) is a synthetic HMG-CoA reductase inhibitor, a class of drugs known as statins, used to lower cholesterol and prevent cardiovascular disease. symeres.comwikipedia.org It is metabolized in the liver primarily by the enzyme CYP2C9. wikipedia.org To accurately study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—researchers require highly precise and sensitive analytical methods. nih.govresearchgate.net

This is the primary rationale for the academic investigation of this compound. It serves as an ideal stable isotope-labeled internal standard for quantitative bioanalysis, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comlcms.cz In these studies, a known quantity of Fluvastatin-D8 is added to biological samples, such as plasma, before processing. lcms.cz Because Fluvastatin-D8 is chemically and physically almost identical to the non-labeled drug, it experiences similar extraction recovery and ionization efficiency during the analytical process. nih.govresearchgate.net

However, due to its higher mass from the eight deuterium atoms, it is easily distinguished from the native fluvastatin by the mass spectrometer. nih.gov This allows it to act as a reliable reference, correcting for any potential variability during sample handling and analysis. scispace.com The use of Fluvastatin-D8 enables researchers to achieve the high accuracy, precision, and sensitivity required to determine the concentration of fluvastatin in complex biological samples, which is crucial for pharmacokinetic, pharmacogenomic, and therapeutic drug monitoring studies. veeprho.comnih.govmedchemexpress.com

Compound Information Table

| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluvastatin Sodium Salt | Lescol, XU 62-320 | C₂₄H₂₅FNNaO₄ | 433.45 |

| This compound | Fluindostatin-d8, XU 62-320-d8 | C₂₄H₁₈D₇FNNaO₄ | 440.49 |

Data sourced from PubChem and other chemical supplier information. nih.govsigmaaldrich.comscispace.com

Example Bioanalytical Method Parameters

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-BLTJRAFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747812 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260178-87-7 | |

| Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Bioanalytical Methodologies Utilizing Fluvastatin D8 Major Sodium Salt

Application as a Stable Isotope Internal Standard (SIIS) in Quantitative Analytical Assays

The fundamental principle behind using a stable isotope-labeled internal standard like Fluvastatin-D8 is that it behaves almost identically to the unlabeled analyte (Fluvastatin) during sample preparation, chromatography, and ionization in mass spectrometry. chromatographyonline.com This co-elution and similar behavior allow for the correction of variations that can occur during the analytical process. chromatographyonline.com Stable isotope standards are considered the gold standard for quantitative mass spectrometry because they can significantly improve the accuracy and precision of the measurements. scispace.com

Compensation for Matrix Effects in Complex Biological and Chemical Matrices

Biological matrices such as plasma, and chemical matrices like wastewater, are inherently complex and can significantly interfere with the ionization of the target analyte in a mass spectrometer, a phenomenon known as the matrix effect. chromatographyonline.compayeshdarou.ir This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.com By adding a known concentration of Fluvastatin-D8 to the sample early in the workflow, any matrix effects that influence the unlabeled Fluvastatin (B1673502) will similarly affect the deuterated standard. chromatographyonline.com The ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out the variability introduced by the matrix. chromatographyonline.com This is crucial for obtaining reliable data in studies analyzing pharmaceuticals in complex samples like wastewater treatment plant influents and effluents. ipp.pt The use of an internal standard helps to mitigate potential matrix-related interferences, thereby enhancing the robustness of the analytical method. payeshdarou.ir

Enhancement of Measurement Accuracy and Precision in Trace Analysis

In trace analysis, where the analyte concentration is very low, even minor variations in sample handling and instrument response can lead to significant errors. The use of Fluvastatin-D8 as an internal standard is instrumental in enhancing the accuracy and precision of such measurements. scispace.comlcms.cz For example, in a method developed for quantifying Fluvastatin in human plasma, the use of a deuterated analog as an internal standard resulted in excellent recoveries and precision for calibration standards and quality control samples. lcms.cz The accuracy values were within ±15% and precision values were also within ±15% for a concentration range of 0.2 to 50 ng/mL, which is in line with FDA recommendations for bioanalytical methods. lcms.cz This level of precision is critical for pharmacokinetic studies where even minimal concentrations of analytes need to be reliably detected and quantified. payeshdarou.ir

Development and Validation of Robust Quantitative Methodologies

The incorporation of Fluvastatin-D8 is a key component in the development and validation of robust quantitative analytical methods. lcms.cz Method validation, which includes assessing parameters like linearity, accuracy, precision, and stability, is a regulatory requirement for bioanalytical assays. A simple and rapid LC/MS/MS method for the quantification of fluvastatin in human plasma using fluvastatin-d6 as the internal standard was developed with a limit of detection of 0.1 ng/mL and a linear dynamic range of 0.2 to 50 ng/mL. lcms.cz The validation of such methods ensures that the analytical procedure is reliable and reproducible for its intended purpose, such as therapeutic drug monitoring or bioequivalence studies. payeshdarou.ir

Integration with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Research Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The integration of Fluvastatin-D8 as an internal standard in LC-MS/MS assays is a common practice for the quantitative analysis of Fluvastatin in various research applications. lcms.cznih.gov For instance, an LC-MS/MS method was developed for the enantioselective analysis of Fluvastatin in human plasma, where a related compound was used as the internal standard to achieve a quantitation limit of 1.5 ng/mL for both enantiomers. nih.gov Another study describes an LC/MS bioanalytical method for the quantification of fluvastatin in human plasma using a deuterated analog as the internal standard. lcms.cz This method demonstrated high sensitivity with a limit of detection of 0.1 ng/mL. lcms.cz The use of LC-MS/MS with a stable isotope-labeled internal standard provides high selectivity and sensitivity, which is essential for accurately measuring drug concentrations in complex biological fluids. payeshdarou.ir

The following table summarizes a typical LC-MS/MS method for Fluvastatin analysis using a deuterated internal standard:

| Parameter | Details |

| Instrumentation | Agilent 1290 Infinity Binary LC and Agilent 6490 Triple Quadrupole Mass Spectrometer lcms.cz |

| Internal Standard | Deuterated analog of Fluvastatin lcms.cz |

| Calibration Range | 0.2 to 50 ng/mL lcms.cz |

| Limit of Detection (LOD) | 0.1 ng/mL lcms.cz |

| Sample Matrix | Human Plasma lcms.cz |

Methodological Considerations for Sample Preparation and Processing in Studies Involving Fluvastatin-D8

Effective sample preparation is critical to minimize matrix interference and ensure the accurate quantification of analytes. Common techniques used in studies involving Fluvastatin and its deuterated internal standard include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

In one method, plasma samples were prepared by spiking with a solution of Fluvastatin-d6, resulting in a final internal standard concentration of 20 ng/mL. lcms.cz The sample preparation for plasma calibration standards involved spiking human plasma with aqueous fluvastatin standard solutions and the fluvastatin-d6 solution. lcms.cz

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. For example, in the analysis of pharmaceuticals in wastewater, solid-phase extraction is often employed to clean up the sample and concentrate the analytes before LC-MS/MS analysis. ipp.pt Regardless of the method, the consistent and early addition of Fluvastatin-D8 to all samples, including calibrators and quality controls, is paramount to ensure it experiences the same processing conditions as the analyte, thereby guaranteeing accurate and precise results.

Computational and Theoretical Chemistry Investigations of Fluvastatin D8

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.org These simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and interactions with its environment, such as a biological receptor or solvent. nih.govnih.gov

For a molecule like fluvastatin (B1673502), MD simulations can be employed to understand how it binds to its target protein, HMG-CoA reductase, and to confirm the stability of the drug-protein complex. nih.govnih.gov The process involves using a force field, such as OPLS (Optimized Potentials for Liquid Simulations), to define the potential energy of the system, and then solving Newton's equations of motion to simulate the trajectory of each atom. nih.govfrontiersin.org These simulations can reveal crucial information about the dynamic nature of the binding interactions, which is not apparent from static crystal structures.

Key Parameters in Fluvastatin Molecular Dynamics Simulations

| Parameter | Description | Typical Software/Method |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | OPLS, AMBER, GROMACS frontiersin.orgnih.gov |

| Solvation Model | Explicit water molecules or an implicit continuum model to simulate the aqueous physiological environment. | TIP3P water model, Particle Mesh Ewald nih.gov |

| Temperature & Pressure | Maintained at constant values (e.g., 300 K, 1 bar) to mimic physiological conditions. | Martyna-Tuckerman-Klein barostat nih.gov |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds, to observe relevant molecular motions. | GROMACS, Schrödinger Suite frontiersin.orgnih.gov |

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Chemical Reactivity and Bond Strengths

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of molecules and can be used to quantify the impact of isotopic substitution. mdpi.com The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

A C-D bond is stronger and has a lower zero-point energy than a corresponding C-H bond. Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate for any chemical process where this bond cleavage is the rate-determining step. Quantum chemical calculations can precisely model these effects. nih.gov

These calculations can determine:

Bond Dissociation Energies (BDE): Quantifying the increased strength of C-D bonds relative to C-H bonds in Fluvastatin-D8.

Vibrational Frequencies: Calculating the shift to lower frequencies for C-D stretching and bending modes, which is a direct consequence of the increased mass of deuterium.

Transition State Geometries and Energies: Modeling the energy barriers for chemical reactions, demonstrating quantitatively why reactions involving C-D bond cleavage are slower.

The use of path integral molecular dynamics (PIMD) combined with DFT can also reveal how nuclear quantum effects, which are more significant for hydrogen than deuterium, influence molecular structure and properties like hydrogen bonding. worktribe.com For Fluvastatin-D8, this means that the deuterated sites will be less involved in quantum tunneling and have a more localized position, strengthening the bond and reducing reactivity. worktribe.com

Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds

| Property | C-H Bond | C-D Bond | Implication for Fluvastatin-D8 |

|---|---|---|---|

| Zero-Point Energy | Higher | Lower | C-D bond is more stable and requires more energy to break. |

| Vibrational Frequency | Higher | Lower | Observable in spectroscopic analysis (e.g., IR). |

| Bond Strength | Weaker | Stronger | Leads to a slower rate of metabolic cleavage (Kinetic Isotope Effect). |

| Reactivity | More Reactive | Less Reactive | Increased metabolic stability of the drug. |

In Silico Prediction of Metabolic Soft Spots and Optimal Deuteration Positions

A critical application of computational chemistry in drug development is the identification of "metabolic soft spots"—the specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation by enzymes, particularly the Cytochrome P450 (CYP) family. researchgate.nettandfonline.com Various in silico software programs, such as MetaSite, are used to predict these labile sites. researchgate.netnih.gov These tools combine knowledge of CYP enzyme active sites with calculations of atomic accessibility and reactivity to rank potential sites of metabolism. tandfonline.com

Studies have shown that while the top-ranked prediction from software like MetaSite is confirmed experimentally in about 55% of cases, considering the top three predictions increases the success rate to over 80%. researchgate.netnih.gov This highlights the utility of in silico methods in guiding the rational design of more stable deuterated drugs, saving significant time and resources in the drug discovery process. researchgate.net The "D8" in Fluvastatin-D8 signifies that eight such strategic positions have been deuterated to protect the molecule from metabolic breakdown.

Computational Modeling for Mechanistic Insights into Degradation Pathways

Beyond enzymatic metabolism, drug molecules can undergo chemical degradation, which affects their shelf-life and stability. Computational modeling provides mechanistic insights into these degradation pathways, whether they are hydrolytic, oxidative, or photolytic in nature.

By using quantum chemical methods, researchers can map out the potential energy surface for various degradation reactions. This involves:

Identifying Potential Reactants and Products: Proposing plausible degradation pathways.

Locating Transition States: Calculating the structure and energy of the highest-energy point along the reaction coordinate for each pathway.

Calculating Reaction Energy Barriers: Determining the activation energy required for the degradation to occur.

For Fluvastatin-D8, these models can be used to compare the energy barriers for the degradation of the deuterated versus the non-deuterated compound. If a degradation pathway involves the cleavage of a C-H bond that is replaced by a C-D bond in Fluvastatin-D8, the computational model will show a higher activation energy for the deuterated molecule. This provides a quantitative, mechanistic explanation for the enhanced stability and longer shelf-life of Fluvastatin-D8, directly linking the deuterium substitution to a specific reduction in the rate of degradation.

Research Applications in Chemical Stability and Impurity Profiling

Utilization of Fluvastatin-D8 as a Reference Standard for Impurity Detection and Quantification

Fluvastatin-D8 (Major) Sodium Salt is widely employed as an internal standard in chromatographic and mass spectrometric methods for the precise detection and quantification of Fluvastatin (B1673502) and its impurities in various matrices. Its utility stems from its near-identical chemical and physical properties to Fluvastatin, with the key difference being its higher mass due to the deuterium (B1214612) atoms. This mass difference allows for clear differentiation in mass spectrometry, while its similar retention time in chromatography ensures co-elution with the non-labeled analyte, enabling accurate quantification.

In a study focused on the determination of Fluvastatin in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated using Fluvastatin-D8 as the internal standard. This method demonstrated high sensitivity and specificity, allowing for the accurate measurement of Fluvastatin concentrations. The use of the deuterated standard compensated for variations in sample preparation and instrument response, leading to reliable and reproducible results.

Table 1: LC-MS/MS Method Parameters for Fluvastatin Quantification using Fluvastatin-D8

| Parameter | Value |

| Analytical Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Monitored Transition (Fluvastatin) | m/z 410.2 → 348.1 |

| Monitored Transition (Fluvastatin-D8) | m/z 418.2 → 356.1 |

| Internal Standard | This compound |

Elucidation of Degradation Pathways of Fluvastatin under Controlled Conditions

Understanding the degradation pathways of Fluvastatin is crucial for ensuring its stability and shelf-life. Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, light, humidity, and varying pH, are conducted to identify potential degradation products. Fluvastatin-D8 can be utilized in these studies to help elucidate the mechanisms of degradation. By comparing the degradation products of Fluvastatin and Fluvastatin-D8, researchers can gain insights into the specific bonds that are susceptible to cleavage and the chemical transformations that occur.

For instance, studies have shown that Fluvastatin is susceptible to oxidative and photolytic degradation. The primary degradation products are often formed through oxidation of the indole (B1671886) ring or cleavage of the side chain. By using Fluvastatin-D8, researchers can track the fate of the deuterium-labeled portions of the molecule, providing valuable information about the degradation pathways.

Assessment of Isotopic Labeling Effects on Compound Chemical Stability

The introduction of deuterium atoms into a molecule can have a subtle but measurable effect on its chemical stability, known as the kinetic isotope effect. This effect arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. As a result, reactions that involve the breaking of a C-H bond will proceed more slowly if that hydrogen is replaced with a deuterium.

While Fluvastatin-D8 is primarily used as an analytical standard, the principles of isotopic labeling effects are relevant to its application. The increased stability of the C-D bonds in Fluvastatin-D8 can make it slightly more resistant to certain degradation pathways compared to its non-labeled counterpart. This enhanced stability is generally a desirable characteristic for an internal standard, as it ensures its integrity throughout the analytical process. However, it is also a factor that researchers must consider when interpreting the results of degradation studies.

Methodologies for Tracking By-Product Formation in Fluvastatin Synthesis

The synthesis of Fluvastatin, like any complex organic synthesis, can result in the formation of by-products and impurities. These impurities must be carefully monitored and controlled to ensure the quality and safety of the final drug product. Fluvastatin-D8 plays a vital role in the development and validation of analytical methods for this purpose.

By spiking the reaction mixture with a known amount of Fluvastatin-D8, chemists can use techniques like LC-MS to accurately quantify the formation of by-products relative to the internal standard. This approach allows for precise tracking of impurity levels throughout the synthesis and purification process, enabling optimization of reaction conditions to minimize their formation. The use of a deuterated standard is particularly advantageous because its behavior during extraction and analysis closely mimics that of the target analyte and its impurities, leading to more accurate and reliable measurements.

Table 2: Common By-products in Fluvastatin Synthesis Monitored Using a Deuterated Standard

| By-product/Impurity | Potential Origin | Analytical Technique |

| Isomers of Fluvastatin | Incomplete stereoselective synthesis | Chiral HPLC, LC-MS |

| Over-alkylated products | Side reactions during alkylation steps | LC-MS, NMR |

| Unreacted starting materials | Incomplete reaction | HPLC, GC-MS |

Future Directions and Emerging Research Paradigms

Integration of Stable Isotope Tracing with Multi-Omics Approaches in Systems Biology

The convergence of stable isotope tracing with multi-omics disciplines like genomics, transcriptomics, proteomics, and metabolomics is creating a more holistic understanding of biological systems. By introducing compounds like Fluvastatin-D8 into a biological system, researchers can track the metabolic fate of the molecule and its influence on various cellular processes at a network-wide level. acs.orgnih.gov

This integrated approach allows for a comprehensive analysis of metabolic regulation and network interactions. nih.gov For instance, stable isotope tracing can reveal how Fluvastatin (B1673502) impacts cholesterol synthesis pathways, while proteomics can simultaneously measure changes in protein expression related to this pathway. moravek.com This multi-layered data enables the identification of key regulatory networks, potential biomarkers for disease, and new targets for drug development. mdpi.com The use of computational tools is crucial for analyzing the large datasets generated and for modeling metabolic flux. nih.gov

Key Applications of Integrating Stable Isotope Tracing with Multi-Omics:

| Application Area | Description |

| Metabolic Pathway Elucidation | Provides a global overview of the cellular fate of precursor metabolites, enabling the discovery of novel metabolic pathways. acs.org |

| Cancer Research | Helps to understand the metabolic flexibility of cancer cells and identify metabolic vulnerabilities for targeted therapies. nih.gov |

| Drug Development | Facilitates a thorough comprehension of a drug's mechanism of action and its effects on various biological networks. nih.govmoravek.com |

| Personalized Medicine | Aids in the identification of biomarkers that can predict a patient's response to a specific treatment. moravek.com |

Development of Novel Deuteration Methodologies for Complex Molecules

The synthesis of deuterated compounds like Fluvastatin-D8 is a critical aspect of their application. researchgate.net Traditional methods for introducing deuterium (B1214612) into complex molecules can be harsh and lack selectivity. ansto.gov.au Therefore, a significant area of research is the development of novel, milder, and more selective deuteration methodologies. rsc.org

Recent advancements include:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. researchgate.netsnnu.edu.cn New catalysts, including those based on iridium and ruthenium, are being developed to improve the selectivity and efficiency of HIE reactions under mild conditions. researchgate.netchemrxiv.org

Photochemical Deuteration: This emerging strategy utilizes visible light to promote deuteration, offering a sustainable and milder alternative to traditional methods. rsc.org It shows promise for the late-stage deuteration of complex structures. rsc.org

Flow Chemistry: This technique offers a more efficient and scalable approach to deuteration reactions compared to traditional batch processes. ansto.gov.au It allows for precise control over reaction parameters, potentially improving selectivity and reducing decomposition. ansto.gov.au

Catalytic Systems: The development of novel catalytic systems, such as those using supported iridium nanoparticles, allows for regioselective deuteration of complex molecules with broad functional group tolerance. chemrxiv.org

These advancements are crucial for expanding the library of available deuterated compounds and for making their synthesis more accessible and cost-effective. researchgate.netmejast.com

Advancements in Analytical Instrumentation for High-Throughput Deuterated Compound Analysis

The analysis of deuterated compounds relies heavily on sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govamerigoscientific.com The increasing demand for high-throughput analysis in fields like drug discovery and metabolomics is driving significant advancements in analytical instrumentation. nih.govjicrcr.com

Key developments include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides unparalleled sensitivity and specificity, allowing for the detection and quantification of deuterated compounds and their metabolites at very low concentrations. jicrcr.com This is essential for pharmacokinetic and metabolomic studies. lucerna-chem.ch

Automation and Miniaturization: Automated systems, such as the Agilent 'RapidFire MS', can analyze thousands of samples per day, significantly increasing the throughput of screening assays. nih.gov

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Direct Analysis in Real-Time (DART) and Desorption Electrospray Ionization (DESI) allow for the rapid analysis of samples with minimal preparation. nih.gov

Improved Chromatographic Techniques: The coupling of advanced chromatography methods like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) with MS enhances the separation and analysis of complex mixtures. nih.govjicrcr.com

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors the exchange of backbone amide protons with deuterium to provide information about protein structure, dynamics, and interactions. acs.org

These advancements are enabling researchers to analyze large numbers of samples with greater speed, sensitivity, and accuracy, accelerating the pace of discovery in various fields. jicrcr.comnih.gov

Expanding Applications of Stable Isotope-Labeled Compounds in Fundamental Chemical and Biological Discoveries

The use of stable isotope-labeled compounds like Fluvastatin-D8 is not limited to drug metabolism studies. These powerful tools are being increasingly employed in a wide range of fundamental chemical and biological research areas. symeres.com

Emerging Applications:

| Research Area | Application of Stable Isotope-Labeled Compounds |

| Mechanistic and Kinetic Studies | The kinetic isotope effect introduced by deuterium can be exploited to elucidate reaction mechanisms. symeres.com |

| Proteomics | Isotopically labeled amino acids are used in quantitative mass spectrometry to measure protein abundance, modifications, and interactions. moravek.com |

| Environmental Science | Labeled compounds are used to trace the fate of pollutants and understand their degradation pathways in ecosystems. amerigoscientific.comlucerna-chem.ch |

| Food Science | Stable isotopes help to authenticate the origin of food products and detect adulteration. moravek.com |

| Materials Science | Deuteration plays a crucial role in neutron scattering contrast variation for studying the structure and dynamics of materials. ansto.gov.au |

The continuous development of new labeled compounds and analytical techniques will undoubtedly lead to even more innovative applications in the future, furthering our understanding of the chemical and biological world.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.